Synthetic Versatility vs Des‑Bromo Analog
The presence of a bromine atom at C‑5 in 5‑bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile enables direct participation in Pd‑catalysed cross‑coupling reactions, a capability completely absent in the des‑bromo analog 2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile (CAS 52943‑14‑3) [REFS‑1]. In a representative methodology, the brominated scaffold underwent Suzuki–Miyaura coupling with aryl boronic acids in yields ranging from 62 % to 89 %, whereas the non‑brominated scaffold required pre‑functionalisation before coupling could be attempted [REFS‑2]. This single‑step diversification capability directly reduces step‑count and cost in parallel synthesis campaigns.
| Evidence Dimension | Cross‑coupling reaction yield (Suzuki–Miyaura) |
|---|---|
| Target Compound Data | 62–89 % (5‑Br substrate) |
| Comparator Or Baseline | 0 % for des‑bromo analog (no reaction without pre‑activation) |
| Quantified Difference | Absolute gain of 62–89 percentage points |
| Conditions | Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, dioxane/H₂O, 90 °C, 12 h [REFS‑2] |
Why This Matters
Procurement of the brominated intermediate eliminates the need for separate halogenation steps, reducing overall synthesis time and cost in compound library production.
- [1] MDPI. (2013). Molbank, 2013(1), M793: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI, Basel, Switzerland. View Source
